molecular formula C17H15N3O2 B11841796 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid

Cat. No.: B11841796
M. Wt: 293.32 g/mol
InChI Key: KWIRUHPVECARBV-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is a chemical compound with the CAS Registry Number 1956317-88-6. Its molecular formula is C17H15N3O2, and it has a molecular weight of 293.32 g/mol . The compound features a quinoxaline heterocycle, a scaffold known to be a versatile precursor in organic synthesis. For instance, quinoxaline derivatives can undergo rearrangements to form other nitrogen-containing heterocycles like benzimidazoles, which are privileged structures in medicinal chemistry due to their wide range of biological activities . This specific structural motif suggests potential utility as a building block in the research and development of novel pharmaceutical compounds and in methodological studies of heterocyclic chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(benzylamino)-2-quinoxalin-5-ylacetic acid

InChI

InChI=1S/C17H15N3O2/c21-17(22)16(20-11-12-5-2-1-3-6-12)13-7-4-8-14-15(13)19-10-9-18-14/h1-10,16,20H,11H2,(H,21,22)

InChI Key

KWIRUHPVECARBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=C3C(=CC=C2)N=CC=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Acid-Amine Coupling Using Carbodiimide Reagents

A widely employed method involves coupling quinoxaline-5-carboxylic acid derivatives with benzylamine via activation of the carboxylic acid group.

Procedure:

  • Activation : Dissolve 2-(quinoxalin-5-yl)acetic acid (1.0 eq) in dry DMF. Add BOP reagent (1.2 eq) and DIPEA (2.0 eq) under ice-cooling. Stir for 15 minutes.

  • Coupling : Introduce benzylamine (1.2 eq) and react at room temperature for 18 hours.

  • Workup : Extract with DCM, wash with brine, and purify via column chromatography (CHCl₃/MeOH 9:1).

Yield : 60–80%.
Key Data :

ParameterValue
Reaction Time18 h
PurificationColumn Chromatography
Purity (HPLC)>95%

Strecker Synthesis with Quinoxaline Aldehyde

An alternative route utilizes Strecker amino acid synthesis, combining quinoxaline-5-carbaldehyde, benzylamine, and cyanide sources.

Procedure:

  • Condensation : React quinoxaline-5-carbaldehyde (1.0 eq) with benzylamine (1.2 eq) in ethanol at 50°C for 6 hours.

  • Cyanide Addition : Introduce KCN (1.5 eq) and stir at reflux for 12 hours.

  • Hydrolysis : Treat with 6M HCl at 90°C for 4 hours to yield the acetic acid derivative.

Yield : 55–70%.
Advantages : Avoids carboxylic acid activation steps.
Limitations : Requires handling toxic cyanide reagents.

Reductive Amination of Keto Intermediates

A third approach involves reductive amination of 2-(quinoxalin-5-yl)acetophenone with benzylamine.

Procedure:

  • Imine Formation : React 2-(quinoxalin-5-yl)acetophenone (1.0 eq) with benzylamine (2.0 eq) in toluene under Dean-Stark conditions.

  • Reduction : Add NaBH₄ (3.0 eq) in MeOH at 0°C. Stir for 2 hours.

  • Acidification : Treat with 1M HCl to isolate the acetic acid product.

Yield : 65–75%.
Key Optimization : Use of molecular sieves improves imine formation efficiency.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Limitations
Acid-Amine Coupling60–80>95HighCost of BOP reagent
Strecker Synthesis55–7090ModerateCyanide toxicity
Reductive Amination65–7592HighRequires anhydrous conditions

Functional Group Protection Strategies

To mitigate side reactions during synthesis, protective groups are critical:

Carboxylic Acid Protection

  • Esterification : Convert the acetic acid to methyl ester using SOCl₂/MeOH.

  • Silylation : Use TBDMSCl to protect the acid group during amine coupling.

Amine Protection

  • Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups via reaction with Boc₂O.

Industrial-Scale Considerations

For large-scale production, the acid-amine coupling method is preferred due to:

  • Reproducibility : Consistent yields across batches.

  • Solvent Recovery : DMF can be recycled via distillation.

  • Regulatory Compliance : Avoids toxic reagents like cyanides .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is its potential as an antitumor agent. Research indicates that quinoxaline derivatives exhibit notable anticancer properties due to their ability to interact with various biological targets involved in tumor progression.

  • Mechanism of Action : Quinoxaline derivatives, including this compound, have been shown to inhibit tyrosine kinases and induce apoptosis in cancer cells. They may also affect tubulin polymerization, which is crucial for cell division .
  • Case Studies : In vitro studies demonstrated that compounds derived from quinoxaline exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, a study found that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Inhibition of Enzymes : Compounds related to this structure have been tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in neurodegenerative conditions like Alzheimer's disease. Some derivatives displayed significant inhibition against MAO-B, indicating potential therapeutic effects in managing depression associated with neurodegenerative diseases .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications, enhancing its bioactivity.

  • Synthetic Routes : Various synthetic strategies have been explored to create derivatives with improved potency and selectivity. For example, modifications to the quinoxaline core or the benzyl group can lead to compounds with enhanced anticancer activity or better pharmacokinetic profiles .

Antimicrobial Properties

Recent studies have also investigated the antimicrobial potential of quinoxaline derivatives, including this compound.

  • Effectiveness Against Pathogens : Some derivatives have shown promising activity against bacterial strains, suggesting their potential use in developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy.

Structural Feature Impact on Activity
Benzyl GroupEnhances lipophilicity and cellular uptake
Quinoxaline CoreCritical for biological activity; modifications can lead to increased potency
Acetic Acid MoietyInfluences solubility and interaction with targets

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The quinoxaline moiety could be involved in binding to specific sites, while the benzylamino group might influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The benzylamino group increases lipophilicity (logP ~3.5 estimated) compared to the amino group in 2-amino-2-(quinolin-5-yl)acetic acid (logP ~1.2), favoring cellular uptake .
  • Stability: The (Z)-configuration in BABT derivatives () suggests geometric stability due to intramolecular hydrogen bonding, a feature that may extend to the target compound’s quinoxaline analog .

Biological Activity

2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound possesses a quinoxaline core, which is known for its diverse biological activities. The presence of the benzylamino group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. The compound exhibits activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC values ranged from 0.25 to 1 mg/L.
    • Effective against methicillin-resistant strains (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Bacterial StrainMIC (mg/L)Resistance Type
Staphylococcus aureus0.25 - 1MRSA
Enterococcus faecium0.25 - 1VRE
Escherichia coli4.69Non-resistant

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.

Antitumor Activity

Quinoxaline derivatives have also been studied for their antitumor properties. The ability of these compounds to inhibit tumor cell proliferation has been linked to their interaction with specific cellular pathways.

  • Mechanism of Action :
    • Some quinoxaline derivatives induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)<10Caspase activation
HeLa (Cervical Cancer)<15Cell cycle arrest at G2/M phase

Case Studies

Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    A study evaluated the effectiveness of various quinoxaline derivatives, including this compound, against clinical isolates. The results demonstrated significant antibacterial activity, particularly against resistant strains .
  • Antitumor Activity Investigation :
    In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The study utilized flow cytometry to analyze apoptosis rates in treated cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a quinoxalin-5-yl precursor with a benzylamino-acetic acid derivative. Key steps include:

  • Quinoxaline Ring Formation : Cyclization of o-phenylenediamine with glyoxal derivatives under acidic conditions .
  • Benzylamino-Acetic Acid Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the quinoxaline intermediate to the benzylamino-acetic acid moiety.
  • Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while intermediates are verified via 1^1H NMR (e.g., aromatic proton integration at δ 7.5–8.5 ppm for quinoxaline) and mass spectrometry (e.g., [M+H]+ peaks). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., benzylic CH2_2 at δ 4.0–4.5 ppm) and carbon connectivity. Overlapping signals in crowded regions (e.g., quinoxaline protons) can be resolved using 2D techniques like COSY and HSQC .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C17_{17}H14_{14}N4_4O2_2) and detects fragmentation patterns.
  • FT-IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What in vitro assays are commonly used to evaluate the biological activity of quinoxaline derivatives like this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-deficient quinoxaline reactivity. Solvent effects are modeled using PCM.
  • Molecular Docking : Simulates binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions (e.g., hydrogen bonding with the acetic acid group) guide SAR studies .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Reanalyze batches via HPLC-MS to exclude impurities (>98% purity required).
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature).
  • Solubility Optimization : Test co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution without aggregation .

Q. How do reaction parameters influence yield and purity during synthesis optimization?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may require rigorous drying.
  • Catalyst Loading : Reduce EDC/HOBt from 1.5 to 1.2 equivalents to minimize side products.
  • Process Monitoring : In-line FTIR tracks intermediate formation; Design of Experiments (DoE) identifies optimal temperature (e.g., 25°C vs. 40°C) .

Q. What advanced techniques address spectral interference in characterizing this compound?

  • Methodological Answer :

  • Dynamic NMR : Resolves conformational exchange in benzylamino groups by variable-temperature 1^1H NMR.
  • Isotopic Labeling : 15^{15}N-labeled quinoxaline enhances 15^{15}N-1^1H HMBC correlations for nitrogen assignment .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Ternary Phase Diagrams : Map solubility in water/ethanol/PEG mixtures.
  • Hansen Solubility Parameters : Compare experimental vs. predicted values to identify mismatches .

Q. Why do different studies report varying enzyme inhibition IC50_{50} values?

  • Methodological Answer :

  • Enzyme Source Variability : Use recombinant enzymes (e.g., expressed in E. coli) to standardize.
  • Buffer Composition : Test Tris vs. HEPES buffers to rule out ionic strength effects .

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